![molecular formula C24H22N4O3 B2779431 2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-(2,6-二甲基苯基)乙酰胺 CAS No. 902960-58-1](/img/structure/B2779431.png)
2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-(2,6-二甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidinetetraone . It is synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidinetetraone derivatives in good to excellent isolated yields . Major advantages of this methodology include the use of green solvent, short reaction time, catalyst-free, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Molecular Structure Analysis
The molecular structure of this compound is derived from dihydropyrido[2,3-d]pyrimidinetetraone . A molecular docking study of the compounds showed overall very effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This reaction is efficient and provides good to excellent yields .科学研究应用
Antimicrobial Activity
The pyrido[2,3-d]pyrimidin-4(1H)-ones, which include the compound , have been identified for their broad-spectrum antibacterial activity . This class of compounds has shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. Their ability to inhibit bacterial growth can be pivotal in addressing antibiotic resistance.
Green Chemistry Synthesis
The compound’s synthesis protocol aligns with green chemistry principles, utilizing water as a solvent and DBU under microwave irradiation . This environmentally friendly approach not only yields the compound efficiently but also allows the reaction medium to be recycled, reducing waste and energy consumption.
Cardiovascular Disease Treatment
Derivatives of this compound have been explored as inhibitors of the enzyme MPO (myeloperoxidase), which is implicated in cardiovascular disorders . By inhibiting MPO, these compounds could potentially be used in the treatment or prophylaxis of heart failure and coronary artery disease.
Cancer Research
The compound’s derivatives have shown promise as anticancer agents, with in vitro screening indicating effectiveness against various cancer cell lines . Their ability to induce cell wall deformation and cell detachment suggests potential for use in cancer therapies.
Tyrosinase Inhibition
Some derivatives have been evaluated as potent tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for treatments of conditions like hyperpigmentation and for cosmetic applications.
Drug Delivery Systems
Strontium-based nanoparticles, which can be derived from similar compounds, are utilized in targeted drug delivery systems . These systems can enhance the efficacy of therapeutics by directing them to specific sites within the body, thereby reducing side effects and improving patient outcomes.
属性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-8-6-9-17(2)21(16)26-20(29)15-27-22-19(12-7-13-25-22)23(30)28(24(27)31)14-18-10-4-3-5-11-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHELGKGOMXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

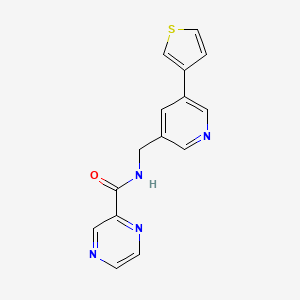


![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
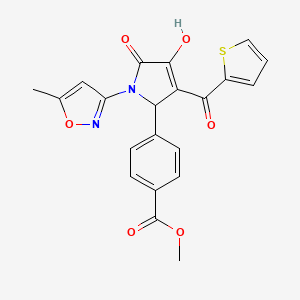
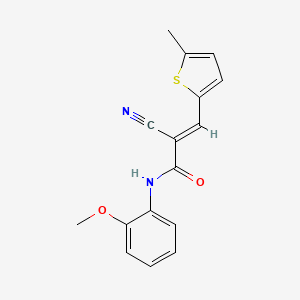
![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)
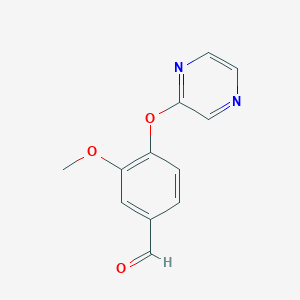

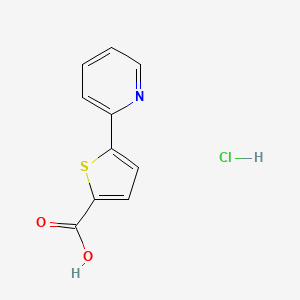
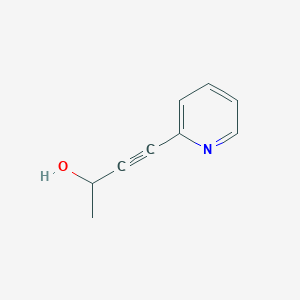
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)
